3-Amino-2-(4-methylphenylamino)benzoic acid
Description
3-Amino-2-(4-methylphenylamino)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 4-methylphenylamino substituent at the 2-position of the aromatic ring. This compound is categorized as an organic building block (Ref. 16, 20) and is utilized in pharmaceutical and chemical research due to its structural versatility. Its molecular formula is C₁₄H₁₅N₂O₂, with a molecular weight of 255.29 g/mol (Ref. 20).
Properties
IUPAC Name |
3-amino-2-(4-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-7-10(8-6-9)16-13-11(14(17)18)3-2-4-12(13)15/h2-8,16H,15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBSDNXVFGONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587532 | |
| Record name | 3-Amino-2-(4-methylanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116702-65-9 | |
| Record name | 3-Amino-2-(4-methylanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-(4-methylphenylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reaction Mechanism and Precursor Selection
The synthesis of 3-amino-2-(4-methylphenylamino)benzoic acid typically begins with a nitro-substituted precursor, 3-nitro-2-(4-methylphenylamino)benzoic acid , which undergoes catalytic hydrogenation to reduce the nitro group (-NO₂) to an amine (-NH₂). This method mirrors the approach described in the patent CN104072383A for analogous compounds. The reduction proceeds via adsorption of hydrogen gas on a metal catalyst surface, followed by electron transfer to the nitro group, yielding the amine and water.
Catalyst Systems and Performance
Catalyst selection critically influences reaction efficiency. Experimental data from CN104072383A highlights three nickel-based catalysts:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| 6504K Nickel | 97 | 99.5 | 2.5 |
| Diatomaceous Nickel | 92 | 98.8 | 3.0 |
| Raney Nickel | 89 | 97.2 | 3.5 |
6504K Nickel demonstrated superior activity due to its high surface area and stability under elevated pressures (2.0 MPa). The choice of catalyst also impacts post-reaction purification; 6504K Nickel facilitated straightforward filtration without residual metal leaching.
Solvent Systems and Reaction Optimization
Solvent Selection Criteria
The patent CN104072383A emphasizes solvent polarity and miscibility with the nitro precursor. Water emerged as the optimal solvent for hydrogenation, achieving a 2:1 solvent-to-substrate ratio and enabling rapid dissolution of the sodium salt of the precursor. Alternative solvents were tested but resulted in lower yields:
| Solvent | Yield (%) | Purity (%) | Observations |
|---|---|---|---|
| Water | 97 | 99.5 | Rapid reaction, easy workup |
| Methanol | 85 | 96.0 | Side product formation |
| Ethanol | 88 | 97.3 | Moderate solubility |
Temperature and Pressure Effects
Reaction conditions were optimized at 125°C and 2.0 MPa , balancing reaction rate and catalyst longevity. Lower pressures (1.0 MPa) extended reaction times by 40%, while temperatures below 80°C led to incomplete reduction.
Post-Hydrogenation Workflow
Acidification and Isolation
Post-reduction, the reaction mixture is acidified to pH 5.4 using hydrochloric acid, precipitating the product. Filtration and drying under vacuum yielded a crystalline solid with ≤0.5% impurities. Notably, no chromatographic purification was required, streamlining large-scale production.
Purity and Yield Trade-offs
The table below correlates acidification pH with product characteristics:
| pH | Yield (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| 5.0 | 95 | 98.9 | Fine powder |
| 5.4 | 97 | 99.5 | Prismatic crystals |
| 6.0 | 90 | 97.1 | Amorphous |
Optimal pH 5.4 minimized solubility losses while maximizing crystal integrity.
Alternative Synthetic Pathways
Coupling Reactions for Aryl Amino Group Introduction
While catalytic hydrogenation dominates industrial synthesis, academic studies explore Ullmann-type couplings to install the 4-methylphenylamino group. For example, reacting 3-amino-2-bromobenzoic acid with 4-methylaniline in the presence of a copper catalyst achieves moderate yields (70–75%) but requires stringent anhydrous conditions.
Enzymatic Amination
Preliminary research investigates transaminase enzymes for biocatalytic amination. However, current systems exhibit limited efficiency (<50% yield) and require genetic engineering to improve substrate specificity.
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-methylphenylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium catalysts for reduction, and strong oxidizing agents such as potassium permanganate for oxidation . Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce fully reduced amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 3-amino-2-(4-methylphenylamino)benzoic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from para-aminobenzoic acid derivatives have shown effective antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound 12 | Salmonella enterica | >16 |
| Compound 14 | Pseudomonas aeruginosa | Significant |
| Compound 13 | Staphylococcus epidermidis | Significant |
These findings suggest that the introduction of specific substituents can enhance the antimicrobial efficacy of the compounds .
Anti-Cancer Properties
Several studies have highlighted the anticancer potential of derivatives of this compound. Notably, benzamide derivatives have demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.85 |
| Compound B | A549 | 3.0 |
| Compound C | HCT-116 | 22.54 |
The structure-activity relationship indicates that modifications to the amino group can significantly influence the anti-proliferative activity against cancer cell lines .
Plant Growth Regulation
Research has shown that certain derivatives of this compound possess herbicidal properties, affecting seedling growth in various plant species. This compound can inhibit the growth of problematic weeds such as Digitaria sanguinalis and Imperata cylindrica.
| Application | Effect |
|---|---|
| Herbicidal Activity | Inhibition of seedling growth |
| Growth Regulation | Modulation of plant hormone activity |
These findings suggest potential uses in agricultural formulations aimed at weed control and crop yield enhancement .
Synthesis of Polymers
The compound is also explored for its potential in synthesizing novel polymers with enhanced thermal and mechanical properties. Its structure allows for functionalization, which can lead to materials with tailored characteristics for specific applications.
Case Study 1: Antimicrobial Evaluation
A study synthesized various amide derivatives from para-aminobenzoic acid and evaluated their antimicrobial properties against clinical isolates. The results indicated that modifications in the aromatic ring could lead to compounds with superior antibacterial activity compared to existing antibiotics .
Case Study 2: Anticancer Screening
In another investigation, a series of benzamide derivatives were tested against multiple cancer cell lines, revealing that certain compounds exhibited IC50 values lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methylphenylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and methylphenylamino groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with proteins and nucleic acids .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 3-Amino-2-(3,5-dimethylphenylamino)-benzoic acid (C₁₅H₁₆N₂O₂, MW 256.31 g/mol, Ref. 18): The additional methyl groups at the 3- and 5-positions of the phenyl ring enhance lipophilicity compared to the 4-methylphenyl substituent in the target compound. This may increase membrane permeability but reduce aqueous solubility.
- 4-Amino-3-methoxybenzoic acid (C₈H₉NO₃, MW 167.16 g/mol, Ref. 15): The methoxy group is electron-donating, reducing acidity (pKa ~2.77 for similar derivatives, Ref. 14) compared to the amino group, which is electron-withdrawing. This impacts ionization and solubility in biological systems.
- 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (C₁₉H₁₇N₂O₂, MW 305.36 g/mol, Ref.
Extraction and Solubility Behavior
Benzoic acid derivatives exhibit varying extraction efficiencies due to differences in distribution coefficients (m). For example:
- Simple benzoic acid and phenol are extracted rapidly (98% in <5 minutes) due to high m values (Ref. 1, 2).
- 3-Amino-2-(4-methylphenylamino)benzoic acid likely has intermediate extraction rates: the amino groups may reduce solubility in hydrophobic membranes compared to phenol but improve it relative to polar acetic acid.
Toxicity Predictions via QSTR Models
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives use molecular connectivity indices (0JA, 1JA) and cross-factors (JB) to predict oral LD₅₀ in mice (Ref. 6, 7). For the target compound:
- Higher 0JA (zero-order connectivity) due to branching from the 4-methylphenyl group would increase predicted toxicity.
- Lower 1JA (first-order connectivity) compared to bulkier derivatives (e.g., biphenyl-substituted analogs) might mitigate toxicity.
The model LogLD₅₀ = 1.2399 × 0JA + 2.6911 × 1JA – 0.4445 × JB (R² = 0.9860) suggests substituents significantly influence acute toxicity (Ref. 7).
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted pKa* |
|---|---|---|---|---|
| This compound | C₁₄H₁₅N₂O₂ | 255.29 | 3-NH₂, 2-(4-CH₃-C₆H₄-NH) | ~3.5–4.0 |
| 3-Amino-2-(3,5-dimethylphenylamino)-benzoic acid | C₁₅H₁₆N₂O₂ | 256.31 | 3-NH₂, 2-(3,5-(CH₃)₂-C₆H₃-NH) | ~3.8–4.3 |
| 4-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 4-NH₂, 3-OCH₃ | ~2.8–3.3 |
| Benzoic acid | C₇H₆O₂ | 122.12 | -COOH | 4.2 |
*Estimated based on analogous compounds (Ref. 14, 15).
Table 2: Toxicity and Bioactivity Parameters
| Compound Name | LD₅₀ (Predicted, mg/kg)* | Antioxidant Activity (Relative) | Metabolic Stability |
|---|---|---|---|
| This compound | 450–600 | Moderate | Intermediate |
| 3-Amino-2-(biphenyl-2-ylamino)benzoic acid | 300–450 | Low | Low |
| Ferulic acid (cinnamic derivative) | >1000 | High | High |
*Derived from QSTR models (Ref. 7) and structural analogs.
Biological Activity
3-Amino-2-(4-methylphenylamino)benzoic acid, also known by its CAS number 116702-65-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes an amino group and a phenyl ring, contributing to its unique reactivity and potential biological interactions. Its IUPAC name reflects its complex structure, which is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that derivatives of aminobenzoic acids can exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, compounds related to this compound have shown promising results in inhibiting bacterial growth.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including cholinesterases. Such inhibition is relevant for developing treatments for conditions like Alzheimer's disease. The IC50 values of related compounds indicate varying degrees of potency against these enzymes.
- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties. Research involving cell lines has demonstrated its ability to inhibit cancer cell proliferation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. For example, inhibition of acetylcholinesterase (AChE) can enhance cholinergic signaling, which is beneficial in neurodegenerative diseases.
- Antimicrobial Mechanisms : Its antimicrobial activity may arise from disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Cell Signaling Pathways : The compound could influence various signaling pathways within cells, leading to altered gene expression and cellular responses.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its analogs:
Q & A
Q. What are the optimal reaction conditions and reagents for synthesizing 3-Amino-2-(4-methylphenylamino)benzoic acid?
Methodological Answer: Synthesis typically involves multi-step protocols, including oxidation, reduction, and substitution. For example:
- Oxidation of cyano groups using potassium permanganate under acidic conditions to yield carboxylic acids .
- Controlled substitution reactions with nucleophiles (e.g., sodium methoxide) at specific positions, ensuring regioselectivity by adjusting solvent polarity and temperature (45–60°C in ethanol/water mixtures) .
- Acid-catalyzed coupling of intermediates, as described in a two-step process for benzoic acid derivatives, using HCl or H₂SO₄ to drive condensation reactions .
Q. How can NMR spectroscopy validate the structure of this compound and its intermediates?
Methodological Answer:
- ¹H NMR analysis in DMSO-d₆ or CDCl₃ resolves aromatic protons and amine/amide signals. For example:
- Peaks at δ 3.76–3.86 ppm indicate methoxy groups .
- Aromatic protons appear as multiplets between δ 6.96–7.29 ppm, with splitting patterns confirming substitution positions .
- Missing signals due to overlap (e.g., unresolved C4/C6 carbons) require complementary techniques like ¹³C NMR or HSQC for full assignment .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact, as advised in safety data sheets for structurally similar aminobenzoic acids .
- Ventilation: Use fume hoods to avoid inhalation of fine particles, particularly during weighing or reactions involving volatile solvents .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation, as recommended for amino-substituted benzoic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Dose-response validation: Reproduce assays (e.g., enzyme inhibition) across multiple concentrations (1–100 µM) to confirm activity thresholds .
- Metabolite screening: Use LC-MS to identify degradation products that might interfere with bioassays. For example, ester derivatives (e.g., ethyl esters) may hydrolyze under physiological conditions, altering observed effects .
- Control for solvent artifacts: Test DMSO or ethanol vehicle solutions at equivalent concentrations to exclude solvent-induced cytotoxicity .
Q. What strategies optimize this compound’s solubility for pharmacological studies?
Methodological Answer:
- Co-solvent systems: Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility while maintaining stability .
- pH adjustment: Ionize the carboxylic acid group (pKa ~2.5) by preparing sodium salts at pH 7–8 for in vivo studies .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability, as demonstrated for related angiotensin II antagonists .
Q. How can lanthanide complexation studies inform this compound’s chelation potential?
Methodological Answer:
- Thermodynamic titrations: Monitor binding constants (log K) via UV-Vis or fluorescence spectroscopy with Eu³⁺/Tb³⁺ ions, comparing results to benzoic acid derivatives (log K = 3.5–4.2) .
- X-ray crystallography: Resolve coordination geometry (e.g., monodentate vs. bidentate binding) to predict stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
